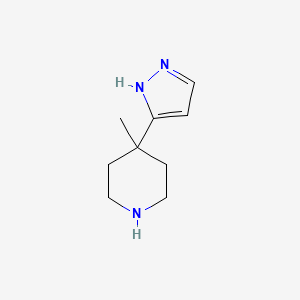

4-methyl-4-(1H-pyrazol-5-yl)piperidine

CAS No.:

Cat. No.: VC13387718

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3 |

|---|---|

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 4-methyl-4-(1H-pyrazol-5-yl)piperidine |

| Standard InChI | InChI=1S/C9H15N3/c1-9(3-6-10-7-4-9)8-2-5-11-12-8/h2,5,10H,3-4,6-7H2,1H3,(H,11,12) |

| Standard InChI Key | XSLWRDDYANKOTD-UHFFFAOYSA-N |

| SMILES | CC1(CCNCC1)C2=CC=NN2 |

| Canonical SMILES | CC1(CCNCC1)C2=CC=NN2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered amine heterocycle—substituted at the 4-position with a methyl group and a 1H-pyrazol-5-yl moiety. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes to the compound’s planar geometry and electronic properties. This hybrid structure enables diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for biological activity .

Solubility and Stability

The compound’s solubility varies with pH and solvent polarity. Its hydrochloride salt form, such as 4-(3-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride, demonstrates enhanced water solubility due to ionic character . Stability studies suggest that storage at +4°C under inert conditions minimizes degradation .

Synthesis and Chemical Characterization

Laboratory-Scale Synthesis

The synthesis of pyrazole-piperidine hybrids typically involves condensation reactions. For example, 3-methyl-1H-pyrazol-5(4H)-one derivatives are synthesized by refluxing pyrazolone with aromatic aldehydes in ethanol or dioxane, catalyzed by piperidine . Adapting this method, 4-methyl-4-(1H-pyrazol-5-yl)piperidine could be synthesized via:

-

Aldol Condensation: Reacting 4-methylpiperidone with hydrazine hydrate to form a pyrazolone intermediate.

-

Substitution: Introducing the pyrazole moiety through nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Table 1: Representative Reaction Conditions for Pyrazole-Piperidine Hybrids

Industrial Production Challenges

Scaling up synthesis requires optimizing reaction efficiency and purity. Continuous flow reactors and immobilized catalysts may address challenges like exothermic side reactions and product isolation. Industrial batches often achieve ≥95% purity through recrystallization or chromatography .

Structural Analogues and Derivatives

Table 2: Comparative Analysis of Pyrazole-Piperidine Analogues

Derivatization strategies include:

-

Salt Formation: Improving solubility via hydrochloride or phosphate salts.

-

Substituent Addition: Introducing electron-withdrawing groups (e.g., nitro) to enhance reactivity .

Applications in Medicinal Chemistry and Drug Development

Lead Compound Optimization

The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. For example, substituting the methyl group with bulkier tert-butyl moieties increases steric hindrance, potentially improving target selectivity .

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability. Preliminary studies on similar compounds show a 2–3-fold increase in plasma half-life when formulated with PEGylated carriers .

Preclinical and Clinical Prospects

While in vivo data remain sparse, related pyrazole-piperidine hybrids have entered Phase I trials for oncology indications. Toxicity profiles, including hepatotoxicity and cardiotoxicity, require rigorous assessment before clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume